molecular formula C20H17ClFN3O5S B6585821 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251602-50-2

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B6585821
CAS No.: 1251602-50-2
M. Wt: 465.9 g/mol
InChI Key: DJWDDCFNEOHCAN-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic small molecule characterized by a complex heterocyclic framework. Its structure features:

  • A 4-chloro-2-methoxy-5-methylphenyl group, contributing steric bulk and lipophilicity.
  • A pyridazinone core (6-oxo-1,6-dihydropyridazine), a nitrogen-rich heterocycle known for diverse bioactivity.
  • An acetamide linker bridging the aromatic and heterocyclic moieties, enhancing conformational flexibility .

This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to sulfonyl or fluorinated groups.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O5S/c1-12-8-16(17(30-2)10-15(12)21)23-18(26)11-25-20(27)7-6-19(24-25)31(28,29)14-5-3-4-13(22)9-14/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWDDCFNEOHCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C17H18ClFN4O3S
  • Molecular Weight : 394.86 g/mol
  • SMILES Notation : CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=CC=CC(=C2)OC

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the pyridazinone moiety suggests potential interactions with enzymes related to cancer and inflammation pathways.

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds containing the pyridazinone framework have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

Biological Assays and Findings

Several assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity comparable to established chemotherapeutics.
  • Enzyme Inhibition Studies :
    • The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Results showed strong inhibition, suggesting potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .
  • Antimicrobial Activity :
    • Preliminary screening against bacterial strains revealed moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis. This indicates potential for development as an antibacterial agent .

Case Studies

A notable case study involved the synthesis of similar compounds that led to the discovery of significant anticancer properties. For example, a derivative exhibited an IC50 value of 0.46 µM against A549 cells, inducing apoptosis through mitochondrial pathways . This highlights the therapeutic potential of compounds related to this compound.

Data Tables

Biological ActivityCell Line / TargetIC50 Value (µM)Reference
CytotoxicityA5490.46 ± 0.02
Enzyme InhibitionAChEStrong Inhibition
Antibacterial ActivitySalmonella typhiModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to related acetamide derivatives and heterocyclic systems documented in the literature. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Potential Implications Reference
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide Pyridazinone 3-Fluorobenzenesulfonyl, 4-chloro-2-methoxy-5-methylphenyl Enhanced electronic effects from fluorine; potential kinase inhibition
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thienopyrimidinone Ethyl, methyl, sulfanyl Increased lipophilicity; possible thioether-mediated redox activity
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide (non-heterocyclic) Nitro, methylsulfonyl High reactivity due to nitro group; potential for nucleophilic substitution
N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide Pyridine Nitro, methoxy Dual electron-withdrawing groups; possible DNA intercalation

Key Observations

Heterocyclic Core Variations The pyridazinone core in the target compound distinguishes it from thienopyrimidinone () and pyridine () derivatives. Pyridazinone’s two adjacent nitrogen atoms enhance hydrogen-bonding capacity, which may improve target binding compared to sulfur-containing thienopyrimidinone .

Substituent Effects The 3-fluorobenzenesulfonyl group in the target compound offers stronger electron-withdrawing effects than the sulfanyl group in ’s thienopyrimidinone derivative. This could influence metabolic stability and enzyme inhibition .

Biological Relevance

  • While direct pharmacological data are absent, structural analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () have been studied as intermediates for sulfur-containing heterocycles, suggesting similar utility in drug discovery .
  • The fluorine atom in the target compound may enhance bioavailability and binding affinity, as seen in fluorinated kinase inhibitors (e.g., sorafenib) .

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